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Compound of Interest

Compound Name: Barium phenolsulfonate

Cat. No.: B15350539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Barium
Phenolsulfonate. Due to the limited availability of direct experimental spectra for this specific
salt, this document presents a combination of experimental data for the parent p-phenolsulfonic
acid and its sodium salt, alongside predicted data for barium p-phenolsulfonate. The
predictions are based on established principles of spectroscopy and the known effects of
alkaline earth metal counterions on the spectra of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
barium phenolsulfonate, the key features will be the signals from the aromatic protons and
carbons of the phenolsulfonate anion.

Predicted *H NMR Data

The *H NMR spectrum of the phenolsulfonate anion is characterized by the signals of the
protons on the benzene ring. The substitution pattern (assumed to be para) dictates the
splitting pattern. In a p-substituted benzene ring, the protons appear as two doublets due to
coupling with their adjacent protons. The presence of the electron-withdrawing sulfonate group
and the electron-donating hydroxyl group influences the chemical shifts of these protons.
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Based on the spectrum of a mixture containing p-phenolsulfonic acid, the characteristic
doublets for the para isomer appear at approximately 6.75 and 7.5 ppm.[1] The barium
counterion is not expected to cause a significant shift in the proton signals compared to the free

acid or its sodium salt.

) Predicted Chemical o Coupling Constant
Proton Assignment _ _ Splitting Pattern
Shift (d) in D20 J)
H-2, H-6 (ortho to -
~6.8 ppm Doublet (d) ~8-9 Hz
OH)
H-3, H-5 (ortho to -
~7.5 ppm Doublet (d) ~8-9 Hz

S0Os37)

Predicted **C NMR Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
chemical shifts of the aromatic carbons are influenced by the attached functional groups. A
predicted spectrum for phenolsulfonic acid in water shows the expected six signals for the
benzene ring carbons.[2] The barium counterion should have a minimal effect on these

chemical shifts.

Carbon Assignment Predicted Chemical Shift (8) in D20
C-1 (C-OH) ~155 ppm
C-2,C-6 ~116 ppm
C-3,C-5 ~126 ppm
C-4 (C-S0s37) ~140 ppm

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

e Weigh approximately 5-10 mg of the barium phenolsulfonate sample.
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» Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide
(D20), in a clean, dry NMR tube.

e Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

« If the sample contains particulate matter, filter the solution through a small plug of cotton
wool into the NMR tube.

Data Acquisition:
e Insert the NMR tube into the spectrometer.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the *H NMR spectrum using standard acquisition parameters. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

e For the 13C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for
each carbon. A larger number of scans will be required due to the lower natural abundance
of 13C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of barium phenolsulfonate will be
dominated by the characteristic vibrations of the sulfonate group, the hydroxyl group, and the
aromatic ring.

Predicted IR Data

The key vibrational modes for barium phenolsulfonate are summarized in the table below.
The presence of the barium counterion can influence the vibrational frequencies of the
sulfonate group compared to the free acid or its sodium salt. Divalent cations like Ba?* can
cause a splitting or shifting of the S=0 stretching bands due to coordination effects.[3]
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Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

O-H stretch (phenolic) 3200-3600 Broad, Medium

C-H stretch (aromatic) 3000-3100 Medium

S=0 asymmetric stretch ~1200 Strong

S=0 symmetric stretch ~1050 Strong

C=C stretch (aromatic) 1450-1600 Medium

S-0 stretch 750-1000 Strong

C-H out-of-plane bend 800-850 Strong

Experimental Protocol for IR Spectroscopy

KBr Pellet Method:

e Grind 1-2 mg of the dry barium phenolsulfonate sample with 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Place the mixture into a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

o Place the KBr pellet in the sample holder of the FTIR instrument.

» Record the spectrum, collecting a sufficient number of scans for a good signal-to-noise ratio.
A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

Attenuated Total Reflectance (ATR) Method:
o Ensure the ATR crystal is clean.

e Place a small amount of the solid barium phenolsulfonate sample directly onto the ATR
crystal.
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» Apply pressure to ensure good contact between the sample and the crystal.

e Record the spectrum. A background spectrum of the clean, empty ATR crystal should be
recorded and subtracted.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For aromatic compounds like barium phenolsulfonate, the absorption of UV light corresponds
to Tt — TT* transitions in the benzene ring.

Predicted UV-Vis Data

The UV-Vis spectrum of phenolsulfonate in an aqueous solution is expected to show two main
absorption bands characteristic of substituted benzene rings.[4] The positions of these bands
can be affected by the pH of the solution due to the ionization of the phenolic hydroxyl group. In
phenoxide ions, the increased electron-donating ability of the -O~ group leads to a
bathochromic (red) shift of the absorption maxima compared to the protonated phenol.[5][6]
The barium counterion is not expected to directly influence the electronic transitions of the

aromatic ring.

n Predicted A_max (nm) in Predicted A_max (nm) in
Transition ]
H20 (neutral pH) H20 (basic pH)
Primary Band (1t - 11) ~220-230 ~235-245
Secondary Band (11 - m) ~260-270 ~280-290

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

» Prepare a stock solution of barium phenolsulfonate of a known concentration in deionized
water or a suitable buffer.

o Perform serial dilutions to obtain a series of solutions with concentrations that will result in
absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
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Data Acquisition:
e Turn on the UV-Vis spectrophotometer and allow it to warm up.
o Select the desired wavelength range for the scan (e.g., 200-400 nm).

« Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer to record
the baseline.

» Rinse the cuvette with the sample solution before filling it.

e Place the cuvette with the sample solution in the spectrophotometer and record the
absorbance spectrum.

» Repeat the measurement for all prepared dilutions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an
unknown organic salt like barium phenolsulfonate.
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Workflow for Spectroscopic Identification of an Organic Salt
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Caption: Logical workflow for the identification of an organic salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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